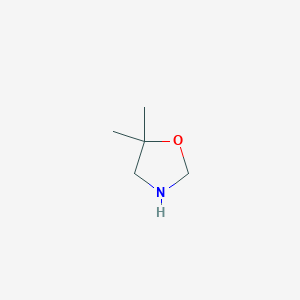

5,5-Dimethyloxazolidine

説明

Contextual Significance of the Oxazolidine (B1195125) Ring System in Heterocyclic Chemistry

Oxazolidines are a class of five-membered heterocyclic compounds that feature both nitrogen and oxygen atoms in their structure. nih.gov This structural motif is of considerable interest in organic and medicinal chemistry. nih.gov The oxazolidine ring can be found in various isomers, with the 2-oxazolidinone (B127357) isomer being the most extensively studied in the context of drug discovery. nih.gov

The significance of the oxazolidine scaffold is underscored by its presence in a number of commercially successful pharmaceuticals. nih.gov For instance, Linezolid, the first approved drug containing an oxazolidinone ring as its core pharmacophore, has been a crucial tool in combating infections caused by multi-drug resistant Gram-positive bacteria. nih.govmdpi.comtoku-e.com The unique mode of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from many other antibiotic classes. mdpi.comresearchgate.net

Beyond their antibacterial applications, oxazolidinone derivatives have been explored for a wide range of pharmacological activities, including antituberculosis, anticancer, anti-inflammatory, and neurological applications. nih.gov The versatility of the oxazolidine ring system also extends to its use as a chiral auxiliary in asymmetric synthesis, a foundational technique for preparing enantiomerically pure compounds. rsc.org

The reactivity of heterocyclic compounds is often influenced by ring strain. In this regard, four-membered heterocycles exhibit reactivity shaped by this strain, with acid-catalysis being a common feature in many of their ring-opening reactions. msu.edu While 5,5-Dimethyloxazolidine is a five-membered ring, the principles of ring strain and reactivity are fundamental to understanding its chemical behavior. msu.edu

Historical Development and Evolution of Research on this compound

The first report of the parent compound, 2-oxazolidinone, dates back to 1888 by German chemist Siegmund Gabriel. wikipedia.org His initial work involved treating bromoethylamine hydrobromide with silver carbonate, which yielded a product with a melting point of approximately 90–91°C. wikipedia.org A more efficient synthesis was later developed in 1897 by Gabriel and G. Eschenbach using sodium bicarbonate. wikipedia.org

Research into substituted oxazolidinones gained significant momentum in the mid-1980s, driven by the discovery of their potential as synthetic antibiotics at E.I. du Pont de Nemours & Co. and later advanced by Pharmacia (now Pfizer Inc.). mdpi.com This led to the development of the "SuperQuat" family of chiral auxiliaries (4-substituted 5,5-dimethyloxazolidin-2-ones) in the 1990s. researchgate.netrsc.org These were designed to improve upon the existing Evans auxiliaries by incorporating a geminal dimethyl substitution at the C5 position. researchgate.netrsc.org This modification was found to confer superior diastereoselectivity in various chemical transformations and facilitate easier recovery and recycling of the auxiliary. rsc.org

The evolution of research has also seen the application of this compound derivatives in various synthetic contexts. For example, an improved, scalable process for preparing 4,4-dimethyloxazolidine-2-thione (B188968), a key auxiliary in carbapenem (B1253116) synthesis, has been reported. researchgate.net Furthermore, studies have investigated the reduction of 2-phenyl-4,4-dimethyloxazolidine with formic acid to produce 2-benzylamino-2-methyl-1-propanol. tandfonline.com The oxidation and mass spectra of 4,4-dimethyloxazolidine-N-oxyl (doxyl) derivatives of ketones have also been a subject of study. acs.org

Structural Features and Stereochemical Considerations in this compound Derivatives

The structural and stereochemical properties of this compound derivatives are central to their utility in synthesis and their biological activity. The presence of substituents on the oxazolidine ring can significantly influence its conformation and reactivity.

The presence of a geminal dimethyl group at the C5 position of the oxazolidine ring has a profound impact on the molecule's conformation. This phenomenon is a manifestation of the Thorpe-Ingold effect, also known as the gem-dimethyl effect or angle compression. lucp.netwikipedia.org First reported in 1915, this effect describes how increasing steric hindrance can favor ring closure and influence intramolecular reactions. wikipedia.orgwpmucdn.com

The Thorpe-Ingold effect posits that the increased size of the substituents (in this case, the two methyl groups) increases the bond angle between them. wikipedia.org Consequently, the angle between the other two substituents on the same carbon atom decreases, forcing them closer together and thereby accelerating reactions between them. wikipedia.org This effect is primarily kinetic in nature. wikipedia.org

In the context of this compound derivatives, this gem-dimethyl substitution induces a conformational bias. rsc.org For instance, in the "SuperQuat" chiral auxiliaries, this substitution forces an adjacent C4-substituent to project towards the N-acyl fragment, leading to enhanced diastereofacial selectivity in reactions. rsc.org Molecular mechanics calculations on N-acetyl-2,2-dimethyloxazolidine have indicated that the energy-minimized structures adopt a C-5 envelope conformation. cdnsciencepub.com

The conformational analysis of related systems, such as 1-t-butylpiperidine-4-spiro-5′-(2′,2′-dimethyloxazolidine), has been studied using low-temperature NMR spectroscopy to elucidate their conformational preferences. rsc.org

The geminal dimethyl group at C5 not only influences conformation but also plays a crucial role in directing the stereochemical outcome of reactions involving substituted this compound systems. This stereochemical control is a key feature of the "SuperQuat" chiral auxiliaries. researchgate.netrsc.org

The conformational bias induced by the gem-dimethyl group leads to superior diastereofacial selectivity in a variety of transformations. rsc.org For example, in the asymmetric synthesis of chiral aldehydes, the use of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones allows for diastereoselective enolate alkylation with high diastereomeric excess (85–94% de). researchgate.net Subsequent reduction of these products yields non-racemic α-substituted aldehydes with high enantiomeric excess (87–94% ee). researchgate.net

Similarly, high diastereoselectivity (generally >95% de) is observed in the conjugate addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones, enabling the asymmetric synthesis of β-substituted aldehydes. researchgate.net The geminal dimethyl substitution is also credited with hindering nucleophilic attack at the endocyclic carbonyl group, which facilitates the recovery and recyclability of the chiral auxiliary. rsc.org

The control of stereochemistry in free radical reactions using oxazolidine auxiliaries has also been an area of investigation, highlighting the broad utility of these systems in directing chemical reactivity. acs.org

Data Tables

Table 1: Properties of Selected Oxazolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound-2,4-dione | 695-53-4 | C5H7NO3 | 129.11 | 77-80 chemsrc.com |

| 4,4-Dimethyloxazolidine | 51200-87-4 | C5H11NO | 101.15 | - |

| 2-Oxazolidinone | 497-25-6 | C3H5NO2 | 87.08 | 86-89 wikipedia.org |

| 4,4-Dimethyloxazolidine-2-thione | 54013-55-7 | C5H9NOS | 131.20 | - |

Structure

3D Structure

特性

IUPAC Name |

5,5-dimethyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-6-4-7-5/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXYSKJOWOZWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,5 Dimethyloxazolidine and Its Derivatives

Strategies for the Construction of the 5,5-Dimethyloxazolidine Core

The formation of the this compound ring is a critical step in the synthesis of its various derivatives. Cyclization reactions are the primary strategy employed for this purpose.

Cyclization Reactions for Oxazolidine (B1195125) Ring Formation

The synthesis of the oxazolidine ring generally involves the cyclization of a 2-amino alcohol with a suitable electrophile. For the this compound core, the key precursor is 2-amino-2-methyl-1-propanol (B13486). The gem-dimethyl group at the C5 position introduces specific conformational constraints that can influence the reactivity and stereochemical outcome of the cyclization.

One common approach involves the reaction of a 2-amino alcohol with an acyl chloride, which proceeds via an intermediate amide that subsequently undergoes intramolecular cyclization. The conditions for this reaction are typically anhydrous to prevent the hydrolysis of the acyl chloride and the opening of the oxazolidine ring.

Another strategy involves the condensation of a β-amino alcohol with an aldehyde or ketone. While simple ketones can present challenges in these condensation reactions, the use of a Dean-Stark trap to remove water can facilitate the reaction and prevent ring-opening of the resulting oxazolidine.

Synthesis of this compound-2,4-dione (DMO) and Analogues

This compound-2,4-dione (DMO), also known as dimethadione, is a well-studied derivative with important biological properties. Various synthetic strategies have been developed for its preparation, ranging from traditional methods to more modern catalytic and microwave-assisted approaches.

Traditional Synthetic Routes

Traditional methods for the synthesis of DMO often involve multi-step sequences. One established route involves the reaction of 2-hydroxy-2-methylpropionamide with a carbonyl-containing reagent. For instance, the reaction with diethyl carbonate, which can be formed in situ from phosgene, yields the desired DMO. nih.gov Another approach utilizes the condensation of dimethyl oxalate (B1200264) with urea (B33335) in the presence of a base like sodium methoxide (B1231860) to construct the oxazolidine-2,4-dione ring system.

A common precursor for DMO is 2-hydroxyisobutyramide, which can be cyclized with various reagents. The table below summarizes a traditional synthesis of radiolabeled DMO.

Table 1: Traditional Synthesis of [2-¹¹C]DMO nih.govresearchgate.net

| Precursor | Reagent | Conditions | Product | Radiochemical Yield |

| [¹¹C]Phosgene | Sodium methoxide in methanol (B129727) with dimethyl carbonate carrier | In situ conversion | [²-¹¹C]Dimethyl carbonate | - |

| 2-Hydroxyisobutyramide | [²-¹¹C]Dimethyl carbonate | 150°C, 10 min | [²-¹¹C]DMO | 20-56% |

This method highlights a rapid synthesis suitable for radiolabeled compounds, where reaction time is a critical factor. nih.govresearchgate.net

Novel Catalytic Systems in DMO Synthesis

The development of novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of DMO synthesis. While specific catalytic systems for DMO are not extensively detailed in recent literature, related research on the synthesis of dimethyl carbonate (DMC), a precursor for DMO, provides insights into potential catalytic approaches. For the synthesis of DMC from methanol and carbon dioxide, various heterogeneous catalysts have been investigated, including Rh/Al₂O₃, Ni/SiO₂-Al₂O₃, and Mo₂C/Al₂O₃. google.com These catalysts could potentially be adapted for the synthesis of DMO precursors.

In the broader context of oxazolidinone synthesis, silver-catalyzed carbon dioxide incorporation into propargylic amides has been reported, showcasing the potential of metal catalysts in constructing the heterocyclic core. acs.org While not a direct synthesis of DMO, this methodology represents a modern catalytic approach to forming the oxazolidinone ring.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. While specific literature on the microwave-assisted synthesis of this compound-2,4-dione is limited, the application of this technology to the synthesis of related heterocyclic compounds, such as thiazolidine-2,4-diones and 2,4-disubstituted 5-aminoimidazoles, suggests its potential applicability. researchgate.netnih.gov

Synthesis of this compound-2-thione Derivatives

This compound-2-thione and its analogues are important chiral auxiliaries and synthetic intermediates. The most common method for their preparation is the condensation of a β-amino alcohol with carbon disulfide.

An improved and scalable process for the synthesis of 4,4-dimethyloxazolidine-2-thione (B188968), a regioisomer of the title compound, has been reported. researchgate.net This method involves the reaction of 2-amino-2-methylpropanol with carbon disulfide in toluene (B28343) to form an intermediate, which is then treated with refluxing aqueous sodium hydroxide (B78521) to yield the final product. researchgate.net This process is amenable to large-scale production.

The general reaction for the formation of oxazolidine-2-thiones from β-amino alcohols and carbon disulfide is a well-established method. The reaction typically proceeds in the presence of a base. The choice of solvent and reaction conditions can influence the yield and purity of the product.

Table 2: Synthesis of 4,4-Dimethyloxazolidine-2-thione researchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 2-Amino-2-methylpropanol | Carbon Disulfide | Toluene | Dropwise addition, temperature not exceeding 40°C | Intermediate | - |

| Intermediate | 10% Aqueous NaOH | - | Reflux | 4,4-Dimethyloxazolidine-2-thione | 38% |

This scalable synthesis provides a practical route to this class of compounds. The principles of this synthesis can be applied to the preparation of other substituted oxazolidine-2-thiones.

Enantioselective Synthesis of Chiral this compound Derivatives

The enantioselective synthesis of chiral this compound derivatives is predominantly achieved through the use of chiral auxiliaries, which guide the stereochemical outcome of subsequent reactions. A prominent class of these auxiliaries is the "SuperQuat" family, which are 4-substituted 5,5-dimethyloxazolidin-2-ones. nih.govdntb.gov.ua These auxiliaries are instrumental in diastereoselective alkylation reactions. The process involves the formation of an enolate from an N-acyl SuperQuat derivative, which is then trapped by various electrophiles. researchgate.net The steric hindrance provided by the gem-dimethyl group at the C-5 position, combined with the substituent at the C-4 position, effectively shields one face of the enolate, leading to excellent diastereoselectivity in the alkylation step. nih.govresearchgate.net

This methodology has been successfully applied to the synthesis of non-racemic α-substituted aldehydes. researchgate.net For instance, diastereoselective enolate alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones yields α-substituted products with high diastereomeric excess (de). researchgate.net Subsequent reduction of the N-acyl group, for example with Diisobutylaluminium hydride (DIBAL), provides the corresponding chiral aldehydes without significant loss of stereochemical integrity. researchgate.net

Table 1: Enantioselective Alkylation using (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-one Auxiliary

| N-Acyl Group | Electrophile | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| N-Propionyl | Benzyl bromide | α-Benzyl-N-propionyl derivative | 85-94% | researchgate.net |

| N-Propionyl | Allyl iodide | α-Allyl-N-propionyl derivative | 85-94% | researchgate.net |

| N-Propionyl | Methyl iodide | α-Methyl-N-propionyl derivative | 85-94% | researchgate.net |

Functionalization and Derivatization of this compound Scaffolds

The functionalization of the this compound core is critical for expanding its utility. Key strategies focus on the introduction of diverse substituents at the nitrogen (N-3) and carbon (C-4, C-5) positions of the oxazolidine ring.

The nitrogen atom of the oxazolidine ring is a common site for functionalization, most frequently through acylation or the introduction of a protecting group. N-Aroyl-2,2-dimethyloxazolidines can be synthesized by reacting 2,2-dimethyloxazolidine (B1633789) with various benzoyl chlorides. cdnsciencepub.com This straightforward acylation provides a means to attach a wide range of aromatic moieties to the scaffold. cdnsciencepub.com

Another critical N-substituent is the tert-butyloxycarbonyl (Boc) group, which serves as a protective shield for the ring nitrogen. vulcanchem.com The Boc group enhances stability under various reaction conditions and can be introduced by reacting the parent oxazolidine or its precursor amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). vulcanchem.com This protection is a key step in the synthesis of complex derivatives like ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate. vulcanchem.com

Table 2: Examples of N-Substituent Introduction on the this compound Ring

| N-Substituent | Reagent | Resulting Compound Class | Reference |

|---|---|---|---|

| Aroyl (e.g., Benzoyl) | Benzoyl chloride | N-Aroyl-2,2-dimethyloxazolidines | cdnsciencepub.com |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-5,5-dimethyloxazolidine derivatives | vulcanchem.com |

| Propargyloxycarbonyl (Poc) | Propargyl chloroformate | N-Poc derivatives | d-nb.info |

Substitution at the carbon centers of the this compound ring is essential for creating chiral building blocks.

C-4 Substitution: The synthesis of C-4 substituted derivatives often begins with a chiral amino alcohol precursor that already contains the desired substituent. For example, the synthesis of ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate utilizes a starting material with a pre-existing carboxylate group at the position that becomes C-4. vulcanchem.com The "SuperQuat" chiral auxiliaries are themselves defined by their C-4 substituents (e.g., benzyl, phenyl, isopropyl), which are integral to their function in asymmetric synthesis. researchgate.net

C-5 Substitution: While the gem-dimethyl groups at C-5 are a defining feature, functionalization at this position or at an attached side chain is also synthetically important. For example, tert-butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate is a key intermediate where a reactive bromomethyl group is attached to the C-5 position, allowing for further nucleophilic substitution reactions. ambeed.com Furthermore, metalation using strong bases can enable deprotonation and subsequent functionalization of the oxazolidine ring, a strategy that has been applied to related oxazoline (B21484) systems. uni-muenchen.de

The this compound scaffold serves as a foundational element for the synthesis of more elaborate molecules and conjugates. One powerful application is in diastereoselective conjugate additions. N-crotonyl derivatives of SuperQuat auxiliaries react with organocuprates in a highly diastereoselective manner, enabling the synthesis of β-substituted aldehydes with excellent enantiomeric excess (>95% ee) after reductive cleavage. researchgate.net

This scaffold is also incorporated into complex heterocyclic systems. For example, this compound derivatives can be used in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to rapidly assemble drug-like molecules. nih.gov Additionally, the core structure is found in the synthesis of complex biradicals, such as those used as polarizing agents in dynamic nuclear polarization nuclear magnetic resonance (DNP-NMR) spectroscopy, where the oxazolidine moiety is part of a larger spirocyclic system. mdpi.com

Chemical Reactivity and Mechanistic Studies of 5,5 Dimethyloxazolidine Compounds

Ring-Opening and Ring-Closure Dynamics

The stability of the 5,5-dimethyloxazolidine ring is a subject of considerable interest. The gem-dimethyl group at the C5 position plays a pivotal role in the conformational bias and reactivity of the heterocyclic system. rsc.org Ring-opening and ring-closure reactions are fundamental to the synthetic utility of these compounds. For instance, the formation of oxazolidines from the reaction of various ketones and ethanolamines can be reversible, with the potential for ring opening under certain conditions, such as in the presence of water. odu.edu The use of methods like a Dean-Stark trap to remove water can favor the ring-closed form. odu.edu

Conversely, ring-opening is a key step in many transformations. For example, the hydrolysis of 3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD) leads to the formation of N-3,5-dichlorophenyl-N-α-hydroxyisobutyryl carbamic acid (DHCA) and subsequently α-hydroxyisobutyryl-3,5-dichloroanilide (HDA). tandfonline.com Similarly, acid-catalyzed hydrolysis of N-acyl-2,2-dimethylaziridines can lead to the formation of 2-substituted-5,5-dimethyloxazolines, demonstrating a ring-expansion reaction where an oxazolidine (B1195125) derivative is formed. ias.ac.in

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of unsaturated rings, and while not directly focused on the this compound core itself, the principles of forming cyclic structures are relevant. wikipedia.orgnih.gov The thermodynamic favorability of forming 5- to 7-membered rings often drives these reactions. wikipedia.org

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound derivatives is largely dictated by the electrophilic nature of the carbonyl carbon and the potential for nucleophilic attack.

In N-acyl-5,5-dimethyloxazolidin-2-ones, the gem-dimethyl group at the C5 position provides significant steric hindrance. This structural feature hinders nucleophilic attack at the endocyclic carbonyl group, a property that enhances the utility of these compounds as chiral auxiliaries. rsc.org By directing reactions to the exocyclic N-acyl group, the chiral auxiliary can be recovered and recycled more efficiently. rsc.org

A comparative study involving N-hydrocinnamoyl derivatives of 5,5-dimethyloxazolidin-2-one, 4,4-dimethyloxazolidin-2-one, and oxazolidin-2-one under hydride reduction conditions demonstrated that the 5,5-dimethyl substitution is crucial for preventing endocyclic cleavage. nih.gov In the absence of this substitution, a complex mixture of products is often obtained due to competing nucleophilic attack at the endocyclic carbonyl. nih.gov The (S)-4-benzyl-5,5-dimethyl derivative has been identified as being particularly effective at inhibiting this unwanted endocyclic attack. researchgate.net

The reduction of N-acyl-5,5-dimethyloxazolidin-2-ones with hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), showcases remarkable selectivity. The presence of the 5,5-dimethyl group effectively prevents the reduction of the endocyclic carbonyl group. nih.gov This allows for the selective reduction of the exocyclic N-acyl group to the corresponding aldehyde. nih.govox.ac.uk

For instance, the treatment of N-hydrocinnamoyl-5,5-dimethyloxazolidin-2-one with DIBAL-H leads to the formation of a stable N-1'-hydroxyalkyl derivative. nih.gov This intermediate can then be easily converted to the parent aldehyde in high yield under basic conditions. nih.gov This selectivity is in stark contrast to the reduction of N-hydrocinnamoyl-4,4-dimethyloxazolidin-2-one, which results in a complex mixture of products due to endocyclic cleavage. nih.gov

The diastereoselective alkylation of chiral N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, followed by DIBAL-H reduction, provides a direct route to non-racemic α-substituted aldehydes with high enantiomeric excess. researchgate.net Similarly, diastereoselective conjugate addition of organocuprates to N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones, followed by DIBAL-H reduction, yields non-racemic β-substituted aldehydes in high yields and enantiomeric excesses. researchgate.net

However, branching at the α-position of the exocyclic carbonyl can inhibit DIBAL-H reduction. This can be overcome by pre-complexation with a Lewis acid like zinc chloride (ZnCl2), which activates the carbonyl group towards reduction. nih.gov

Table 1: Hydride Reduction of N-Acyl-Oxazolidinone Derivatives

| Substrate | Reducing Agent | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| N-hydrocinnamoyl-5,5-dimethyloxazolidin-2-one | DIBAL-H | 5,5-dimethyl group | Selective formation of stable N-1'-hydroxyalkyl derivative, leading to the aldehyde. | nih.gov |

| N-hydrocinnamoyl-4,4-dimethyloxazolidin-2-one | DIBAL-H | 4,4-dimethyl group | Complex mixture of products due to endocyclic cleavage. | nih.gov |

| α-branched N-acyl-5,5-dimethyloxazolidin-2-one | DIBAL-H | α-branching | Inhibited reduction. | nih.gov |

| α-branched N-acyl-5,5-dimethyloxazolidin-2-one with ZnCl2 | DIBAL-H | Lewis acid activation | Reduction proceeds to the aldehyde. | nih.gov |

| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones | DIBAL-H after alkylation | Chiral auxiliary | Non-racemic α-substituted aldehydes in high d.e. and e.e. | researchgate.net |

| (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones | DIBAL-H after conjugate addition | Chiral auxiliary | Non-racemic β-substituted aldehydes in high d.e. and e.e. | researchgate.net |

Nucleophilic Attack at the Endocyclic Carbonyl Group

Hydrolytic and Oxidative Transformation Mechanisms

The this compound ring system is susceptible to both hydrolytic and oxidative transformations, which can be either desirable for synthetic purposes or a pathway for degradation.

Hydrolysis of certain this compound derivatives, particularly oxazolidinediones, can occur under aqueous conditions. For example, 3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD) decomposes in nutrient solution to its hydrolytic products. tandfonline.com Acid-catalyzed hydrolysis is a common method for cleaving the oxazolidine ring. researchgate.net

Oxidative transformations of this compound derivatives have also been studied. The oxidation of 4,4-dimethyloxazolidine-N-oxyl (doxyl) derivatives of ketones with reagents like nitrogen dioxide can efficiently regenerate the parent ketone. acs.org This reaction proceeds through an oxoammonium intermediate. acs.org The oxidation of the nitrogen atom in the oxazolidine ring is a key step in these processes.

This compound Derivatives as Latent Aldehyde Equivalents

A significant application of N-acyl-5,5-dimethyloxazolidin-2-ones is their use as "latent aldehyde equivalents". nih.govox.ac.uk This concept relies on the selective reduction of the N-acyl group to a stable hemiaminal intermediate, which can then be unmasked to reveal the aldehyde upon demand.

The key to this strategy is the aforementioned resistance of the 5,5-dimethyloxazolidin-2-one ring to reductive cleavage by hydride reagents like DIBAL-H. nih.gov The reduction of the exocyclic amide to the aldehyde oxidation state is achieved, and the resulting N-(1-hydroxyalkyl)-5,5-dimethyloxazolidin-2-one is stable enough to be isolated. nih.gov Subsequent treatment of this intermediate, for example with a base, leads to the facile release of the desired aldehyde in excellent yield. nih.gov

This methodology offers a valuable alternative to the direct synthesis or handling of potentially unstable or reactive aldehydes. It allows for the introduction of an aldehyde functional group at a late stage of a synthetic sequence. The protocol has been successfully applied to the synthesis of a variety of aldehydes, including α- and β-substituted chiral aldehydes. researchgate.net

Unusual Reactions and Rearrangements (e.g., with acetylenedicarboxylates)

This compound derivatives can participate in unusual reactions and rearrangements, expanding their synthetic utility. One notable example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). While specific studies on the reaction of the parent this compound with DMAD are not extensively detailed, related heterocyclic systems show interesting reactivity. For instance, 2,6-dichloroquinoxaline (B50164) 4-oxide reacts with DMAD to yield isoxazolo[2,3-a]quinoxaline and pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through a 1,3-dipolar cycloaddition followed by rearrangement. koreascience.kr Nitrones, which can be generated from oxazolidine derivatives, are known to undergo [3+2] cycloaddition reactions with dipolarophiles like DMAD. researchgate.net

Acid-catalyzed reactions of 2-phenyl-4,4-dimethyloxazolidine with stable enamines lead to the formation of dihydropyridine (B1217469) derivatives. sci-hub.st This transformation involves the transfer of the C2 carbon of the oxazolidine ring between the nucleophilic carbons of two enamine molecules. sci-hub.st

Reaction Kinetics and Thermodynamic Considerations

The chemical behavior of this compound and its derivatives is fundamentally governed by the kinetics and thermodynamics of their reactions. Studies in these areas provide crucial insights into reaction rates, the influence of environmental factors such as pH, and the energetic feasibility of various transformations. Key reactions that have been investigated include hydrolysis, degradation, and adsorption processes.

Reaction Kinetics

The kinetics of this compound compounds are often characterized by rapid hydrolysis, particularly under physiological conditions. The rate of these reactions is highly dependent on the molecular structure and the reaction environment.

Hydrolysis Kinetics:

Oxazolidines are recognized for their potential as prodrugs because they can undergo rapid and quantitative hydrolysis to release a parent drug molecule. Research on oxazolidines derived from the β-amino alcohol (-)-ephedrine and various aldehydes and ketones has shown that these compounds hydrolyze quickly across a pH range of 1 to 11. uj.ac.za At a physiological pH of 7.4 and a temperature of 37°C, the half-lives (t½) for the hydrolysis of these oxazolidines can range from as short as 5 seconds to 30 minutes. uj.ac.za

The rate of hydrolysis is influenced by several factors:

Steric Hindrance: An increase in steric hindrance around the oxazolidine ring generally leads to a decrease in the hydrolysis rate. uj.ac.za

Basicity: The basicity of the oxazolidine nitrogen also affects stability. uj.ac.za

pH: The hydrolysis of these compounds is subject to both acid and hydroxide-ion catalysis. lookchem.com A pH-rate profile for the hydrolysis of various ephedrine-oxazolidines demonstrates that the reaction rate is significantly influenced by the pH of the solution. uj.ac.za

A study on the herbicide safener benoxacor, which contains an oxazolidine moiety, found that it undergoes both acid- and base-mediated hydrolysis. researchgate.net The second-order rate constants for these processes highlight the compound's susceptibility to degradation under different pH conditions. researchgate.net

| Compound/Class | Reaction Condition | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Ephedrine-Oxazolidines | pH 7.4, 37°C | Half-life (t½) | 5 s - 30 min | uj.ac.za |

| Benoxacor | Acidic (HCl) | Second-order rate constant (kH) | 0.46 M-1h-1 | researchgate.net |

| Benoxacor | Basic (NaOH) | Second-order rate constant (kOH) | 500 M-1h-1 | researchgate.net |

Degradation Kinetics:

The environmental fate of this compound derivatives, such as the fungicide 3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD), has also been a subject of kinetic studies. When applied to soil, DDOD degrades into metabolites including N-3,5-dichlorophenyl-N-α-hydroxyisobutyryl carbamic acid (DHCA) and α-hydroxyisobutyryl-3,5-dichloroanilide (HDA). lookchem.com Kinetic analysis of soil samples shows a time-dependent decrease in the concentration of DDOD with a corresponding increase in its degradation products. lookchem.com

Thermodynamic Considerations

Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide a deeper understanding of the stability and reactivity of this compound compounds.

Activation Energy:

The activation energy represents the minimum energy required to initiate a chemical reaction. Theoretical calculations have been used to estimate this barrier for various oxazolidine reactions.

For the reaction of a simple oxazolidine with hydrogen sulfide (B99878) (H₂S), a significant activation energy of 62.14 kcal/mol has been calculated, indicating that the reaction is endothermic and requires energy input. lookchem.com

In a mechanistic study of peptide hydrolysis involving an oxyoxazolidine intermediate, the calculated activation energy for the rate-determining ring closure was 29.4 kcal/mol, which showed excellent agreement with experimental values. libretexts.orgmdpi.com Another pathway involving an N-protonated form had a lower calculated activation energy of 14.3 kcal/mol. libretexts.orgmdpi.com

Thermodynamics of Adsorption:

The interaction of this compound derivatives with surfaces is important in applications like corrosion inhibition. The thermodynamic feasibility of the adsorption of 4,4-dimethyloxazolidine-2-thione (B188968) (DMT) on a mild steel surface has been investigated. The Gibbs free energy of adsorption (ΔG°ads) is a key parameter indicating the spontaneity of the process.

The negative values of ΔG°ads, which are in the range of -32 kJ/mol, suggest that the adsorption of DMT molecules onto the steel surface is a spontaneous process. uni-goettingen.de Values in this range are typically indicative of chemisorption, where a chemical bond is formed between the inhibitor molecule and the metal surface. uni-goettingen.desemanticscholar.org The process is also characterized by the enthalpy (ΔH°) and entropy (ΔS°) of adsorption. uni-goettingen.de

| Compound/Process | Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|

| Oxazolidine + H₂S | Activation Energy (Ea) | 62.14 kcal/mol | High energy barrier, endothermic reaction | lookchem.com |

| Glycylserine Hydrolysis (via oxyoxazolidine) | Activation Energy (Ea) | 29.4 kcal/mol | Experimentally verified energy barrier | libretexts.orgmdpi.com |

| Adsorption of 4,4-dimethyloxazolidine-2-thione | Gibbs Free Energy (ΔG°ads) | ~ -32 kJ/mol | Spontaneous process, chemisorption | uni-goettingen.de |

Applications of 5,5 Dimethyloxazolidine in Contemporary Organic Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

The primary and most impactful application of the 5,5-dimethyloxazolidine core is in the field of asymmetric synthesis, where it is incorporated into chiral auxiliaries. These auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. thieme-connect.com The unique structural features of this compound derivatives provide distinct advantages in achieving high levels of stereoselectivity. thieme-connect.comrsc.org

The "SuperQuat" family of chiral auxiliaries represents a significant advancement over the well-established Evans auxiliaries (4-substituted oxazolidin-2-ones). rsc.orgrsc.org Developed to address the shortcomings of their predecessors, SuperQuat auxiliaries are 4-substituted this compound-2-ones. rsc.orgutm.my The defining feature is the gem-dimethyl substitution at the C(5) position of the oxazolidinone ring. rsc.orgrsc.org

This substitution has two major consequences that enhance stereocontrol and practicality: rsc.orgrsc.org

Conformational Bias: The gem-dimethyl group forces an adjacent, otherwise conformationally flexible, C(4)-substituent to adopt a conformation where it projects toward the N-acyl group. This rigidifies the structure and provides a more defined steric environment, leading to superior diastereofacial shielding of one face of the enolate. rsc.orgrsc.org For instance, the gem-dimethyl-4-iso-propyl combination in a SuperQuat auxiliary effectively mimics the steric bulk of a C(4)-tert-butyl group, which is known to provide high levels of stereocontrol. researchgate.net

Enhanced Cleavage and Recyclability: The steric hindrance provided by the C(5)-dimethyl group shields the endocyclic carbonyl group from nucleophilic attack. rsc.org This increased stability facilitates the selective cleavage of the N-acyl group, improving the recovery and recyclability of the valuable chiral auxiliary. rsc.orgrsc.org

These design features make SuperQuat auxiliaries highly effective tools for a range of asymmetric transformations. rsc.orgdntb.gov.ua

Table 1: Comparison of Evans vs. SuperQuat Chiral Auxiliaries

| Feature | Evans Auxiliary (4-substituted oxazolidin-2-one) | SuperQuat Auxiliary (4-substituted this compound-2-one) |

|---|---|---|

| C(5) Substitution | Dihydrogen | Gem-dimethyl |

| C(4)-Substituent Conformation | Conformationally labile | Conformationally biased towards the N-acyl group rsc.orgrsc.org |

| Diastereofacial Selectivity | Good to excellent | Generally superior due to enhanced conformational rigidity rsc.orgrsc.org |

| Cleavage/Recyclability | Susceptible to endocyclic carbonyl attack | Hindered endocyclic carbonyl attack facilitates cleaner cleavage and recovery rsc.orgrsc.org |

The alkylation of chiral enolates derived from N-acyl 5,5-dimethyloxazolidin-2-ones is a robust and widely used method for the stereocontrolled construction of carbon-carbon bonds. harvard.edu The SuperQuat auxiliary provides excellent facial bias, directing incoming electrophiles to the opposite face of the enolate with high diastereoselectivity. researchgate.netnih.gov

Research has demonstrated the effectiveness of this methodology with a variety of substrates and electrophiles. For example, the diastereoselective alkylation of N-acyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-ones consistently produces α-substituted products with high diastereomeric excess (de), typically in the range of 85–94% de. researchgate.netnih.gov More advanced protocols using titanium(IV) enolates of these auxiliaries have achieved even greater precision. The reaction of these titanium enolates with tert-butyl peresters, which generate alkyl radicals, proceeds with outstanding diastereoselectivity, often yielding a single diastereomer (dr ≥97:3). nih.gov This method is particularly valuable as it allows for the stereoselective introduction of challenging secondary and tertiary alkyl groups. nih.gov

Table 2: Selected Diastereoselective Enolate Alkylations with SuperQuat Auxiliaries

| Auxiliary Type | N-Acyl Group | Electrophile | Conditions | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (S)-4-benzyl-5,5-dimethyl | Propanoyl, Butanoyl, etc. | Alkyl halides (e.g., BnBr, EtI) | LDA, THF | 85–94% de | researchgate.netnih.gov |

| (S)-4-benzyl-5,5-dimethyl | Propanoyl | Adamantane-1-carbonyl peroxide | TiCl3(O-i-Pr), CH2Cl2, rt | dr 97:3 | nih.gov |

| (S)-4-benzyl-5,5-dimethyl | Propanoyl | Cyclohexanecarbonyl peroxide | TiCl3(O-i-Pr), CH2Cl2, rt | dr ≥97:3 | nih.gov |

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high stereoselectivity. The this compound scaffold has been successfully employed in this context. researchgate.netnih.gov The well-defined conformational bias of the SuperQuat auxiliary effectively shields one face of the dienophile, controlling the approach of the diene. researchgate.net This leads to the formation of cycloadducts with high diastereoselectivity. researchgate.netmasterorganicchemistry.com The principle has been demonstrated in applications using SuperQuat-5,5-dimethyl-4-iso-propyloxazolidin-2-one, which provides high levels of stereocontrol in Diels-Alder reactions. researchgate.net

The regioselectivity of these reactions can often be rationalized by Frontier Molecular Orbital (FMO) theory, while the stereoselectivity is dictated by the steric influence of the chiral auxiliary. nih.gov In reactions involving N-substituted exo-2-oxazolidinone dienes, infrared irradiation under solvent-free conditions has been shown to promote highly regio- and stereoselective Diels-Alder cycloadditions, favoring para-endo cycloadducts. nih.gov

The application of SuperQuat auxiliaries extends to metal-catalyzed transformations. researchgate.net Specifically, the use of the 5,5-dimethyl-4-iso-propyloxazolidin-2-one auxiliary has been reported in palladium-catalyzed asymmetric acetalization reactions. researchgate.net While acetalization is a fundamental transformation, achieving high enantioselectivity in intermolecular variants remains a challenge. kyoto-u.ac.jp The use of a chiral auxiliary like the SuperQuat derivative provides a substrate-controlled approach to solving this problem, where the stereochemical information is embedded in the starting material. This strategy complements catalyst-controlled methods and is a valuable tool in stereoselective synthesis. kyoto-u.ac.jpacs.org

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the enantiomers. Chiral auxiliaries based on the this compound framework are effective in mediating such resolutions. researchgate.net The principle has been demonstrated with the SuperQuat-5,5-dimethyl-4-iso-propyloxazolidin-2-one auxiliary. researchgate.net Furthermore, the concept has been extended to mutual kinetic resolution, where both the substrate and the reagent are racemic, providing a powerful method for probing enantiorecognition phenomena. ox.ac.uk The high degree of stereochemical control exerted by the auxiliary allows for the selective transformation of one enantiomer over the other, enabling the synthesis of enantiomerically enriched compounds. researchgate.netox.ac.uk

Palladium-Catalyzed Asymmetric Acetalization Reactions

Synthetic Intermediates for Complex Molecular Architectures

Beyond its role as a removable auxiliary, the this compound unit can also serve as a valuable synthetic intermediate that is incorporated into the final product. lookchem.comcymitquimica.com A prominent example is (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, often referred to as Garner's aldehyde. This compound is a versatile chiral building block used in the synthesis of complex, biologically active molecules. nih.govmedchemexpress.com

For instance, Garner's aldehyde has been employed as the aldehyde component in a three-component reaction to construct complex imidazopyridine scaffolds designed as PD-1/PD-L1 antagonists. nih.gov Similarly, products resulting from auxiliary-controlled reactions can be readily converted into other useful chiral building blocks. The reductive cleavage of an N-acyl SuperQuat auxiliary from an alkylation product using lithium borohydride (B1222165) (LiBH4) yields an enantiomerically pure chiral alcohol, which can then be used in subsequent synthetic steps. nih.gov This demonstrates the dual utility of the scaffold: first as a controller of stereochemistry, and second as a precursor to a key structural fragment of a larger target molecule. nih.gov

Precursors for Peptide Synthesis via N-Carboxyanhydrides

This compound derivatives serve as valuable precursors in peptide synthesis, particularly in the formation of N-carboxyanhydrides (NCAs). NCAs are activated amino acid derivatives that readily polymerize to form polypeptides, making them crucial monomers for both solution-phase and solid-phase peptide synthesis. researchgate.netpmcisochem.fr The oxazolidine (B1195125) ring system provides a convenient method for protecting the α-amino and a side-chain functional group of an amino acid, allowing for the selective formation of the NCA ring.

The synthesis of peptides using NCAs offers several advantages, including high reaction rates and the avoidance of coupling reagents, which can lead to side reactions and purification challenges. The polymerization of NCAs can be initiated by various nucleophiles, including amines, and proceeds with the loss of carbon dioxide. researchgate.net This method is particularly useful for the synthesis of long polypeptide chains and block copolymers. researchgate.netpmcisochem.fr

In the context of complex peptide synthesis, such as those containing modified amino acids, the use of this compound as a protective group is advantageous. For instance, in the synthesis of building blocks for (2S,3S)-3-hydroxyleucine, an amino acid found in several bioactive natural products, a dimethyloxazolidine derivative was employed to protect the amino and hydroxyl groups. beilstein-journals.org This protection strategy enabled selective modification of other parts of the molecule before the final deprotection and incorporation into the peptide chain. beilstein-journals.org

The stability of the oxazolidine ring can be tuned by the choice of substituents, and its removal is typically achieved under mild acidic conditions, which is compatible with most peptide synthesis protocols. This strategic use of this compound-derived protecting groups facilitates the efficient and controlled assembly of complex peptide structures.

Building Blocks for Carbapenem (B1253116) Antibiotics

The carbapenem class of β-lactam antibiotics are potent, broad-spectrum antibacterial agents often reserved for treating severe, multidrug-resistant infections. nih.govwikipedia.org Their unique carbapenem core structure, fused to a β-lactam ring, confers stability against many β-lactamase enzymes that inactivate other antibiotics like penicillins and cephalosporins. nih.govnih.gov The synthesis of these complex molecules often relies on chiral building blocks to establish the correct stereochemistry, which is crucial for their biological activity.

This compound derivatives have been utilized as key intermediates in the synthesis of carbapenem antibiotics. These derivatives can be prepared from readily available starting materials and serve as versatile synthons for introducing specific structural motifs found in carbapenems. For example, an improved process for preparing 4,4-dimethyloxazolidine-2-thione (B188968), an auxiliary used in the synthesis of a key intermediate for carbapenems, has been reported. researchgate.net This highlights the importance of oxazolidine-based structures in the scalable production of these vital drugs.

The oxazolidine ring can act as a protecting group for both an amino and a hydroxyl group, allowing for selective transformations at other positions of the molecule. This is particularly important in the construction of the complex side chains and the stereocontrolled formation of the carbapenem core. The development of new and efficient synthetic routes to carbapenem intermediates, such as the use of a new azetidinone building block derived from a zinc-promoted alkylation, underscores the ongoing research in this area to create more effective and accessible antibiotics. researchgate.net

Synthesis of Nickel Benzoannulated or Naphthoannulated β-Oxatetraazachlorin Complexes

The synthesis of related porphyrinoid structures often involves the condensation of pyrrole-like precursors with aldehydes or their derivatives. The this compound moiety could potentially be incorporated into a precursor molecule to introduce specific steric or electronic properties to the final macrocycle. The oxazolidine ring can mask a reactive amino alcohol functionality, which can be deprotected at a later stage of the synthesis to allow for further functionalization or to participate in the final cyclization step.

Given the modular nature of macrocycle synthesis, the development of novel building blocks is a continuous effort. The stability of the this compound ring under various reaction conditions, coupled with its facile removal when needed, makes it a plausible candidate for use in the multi-step synthesis of complex heterocyclic systems like β-oxatetraazachlorins. Further research would be needed to explore the specific application of this compound in the synthesis of these specific nickel complexes.

Derivatization for Natural Product Synthesis

The synthesis of natural products often requires the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. The this compound group has proven to be a valuable tool in this regard, particularly for the protection of α-amino alcohols. beilstein-journals.org

A key application is in the synthesis of derivatives of (2S,3S)-3-hydroxyleucine, a component of several bioactive natural products. beilstein-journals.org In one synthetic approach, a Boc-protected amino alcohol was converted into a dimethyloxazolidine derivative. beilstein-journals.org This protection strategy was crucial for enabling selective oxidation of a primary alcohol to a carboxylic acid without affecting the 3-hydroxy group. beilstein-journals.org The resulting protected amino acid could then be used as a versatile building block for further derivatization at the C-terminus. beilstein-journals.org

This strategy demonstrates the utility of the this compound group in facilitating complex synthetic transformations required for the total synthesis and derivatization of natural products. The ability to selectively protect and deprotect functional groups is paramount in achieving high yields and stereoselectivity in the synthesis of these intricate molecules. The use of such protecting groups opens up avenues for creating analogues of natural products for structure-activity relationship (SAR) studies, which are essential for drug discovery and development. beilstein-journals.org Common derivatization reactions used in the semi-synthesis of natural products include oxidation, reduction, alkylation, acylation, hydrolysis, and esterification. numberanalytics.com

Reagents in Specific Organic Transformations

Formation of α,β-Unsaturated Esters via Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with high stereoselectivity. beilstein-journals.orgtcichemicals.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. While this compound itself is not a direct reagent in the HWE reaction, derivatives containing this moiety can be employed as substrates to generate functionalized α,β-unsaturated esters.

For instance, a synthetic route to chiral β'-amino-α,β-enones utilizes a Horner-Wadsworth-Emmons reaction as a key step. beilstein-journals.org In this sequence, a phosphonate (B1237965) reagent is prepared from a chiral starting material that could potentially incorporate a this compound group as a protecting element for an amino alcohol functionality. The subsequent HWE reaction with an aldehyde would then yield an α,β-unsaturated ester bearing the protected amino alcohol group. This approach allows for the introduction of chirality and additional functionality into the final product.

The conditions for the HWE reaction can be optimized to favor the formation of either the (E)- or (Z)-isomer of the α,β-unsaturated ester. tcichemicals.comrsc.orgresearchgate.net The choice of the phosphonate reagent, the base, and the solvent all play a crucial role in determining the stereochemical outcome. beilstein-journals.org The versatility of the HWE reaction makes it a powerful tool for the synthesis of a wide range of substituted alkenes that can serve as intermediates in the synthesis of complex molecules.

Coupling Reactions and Functional Group Transformations

In the realm of modern organic synthesis, coupling reactions, particularly those catalyzed by transition metals like palladium, are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comthermofisher.com While this compound is not a direct participant in the catalytic cycle of common coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig, its role as a protecting group enables the selective functionalization of complex molecules containing multiple reactive sites.

A molecule containing a this compound moiety can be subjected to a variety of coupling reactions to introduce new substituents. For example, if the parent molecule also contains an aryl halide, it can undergo a Suzuki-Miyaura coupling with a boronic acid to form a new carbon-carbon bond. researchgate.net The oxazolidine ring would remain intact under the typical reaction conditions, thereby protecting the amino alcohol functionality.

Furthermore, the this compound group can be seen as a latent amino alcohol. Following a series of coupling reactions and other functional group transformations on the molecule, the oxazolidine ring can be cleaved under mild acidic conditions to reveal the amino and hydroxyl groups. This strategy of "protecting group-assisted" functionalization is a cornerstone of complex molecule synthesis. It allows for a modular approach where different fragments of a target molecule are synthesized separately and then joined together using coupling reactions, with protecting groups like this compound ensuring that only the desired functional groups react. The tolerance of a wide range of functional groups is a key advantage of many modern coupling reactions. rsc.org

Computational and Theoretical Investigations of 5,5 Dimethyloxazolidine Systems

Quantum Chemical Methodologies Applied to 5,5-Dimethyloxazolidine (e.g., DFT, G3)

A variety of quantum chemical methodologies have been employed to investigate this compound systems. Density Functional Theory (DFT) is a prominent method used for these studies, often with functionals like B3LYP and basis sets such as 6-311G+(d,p), to explore molecular geometries and electronic properties. nih.gov DFT is favored for its balance of computational cost and accuracy in predicting molecular structures and energies. researchgate.netrsc.org For instance, DFT calculations have been used to understand the stereoselectivity of reactions catalyzed by derivatives like this compound-4-carboxylic acid. nih.govacs.org

More computationally intensive methods like the Gaussian-n (Gn) theories, such as G3, and Complete Basis Set (CBS) methods are utilized for high-accuracy thermochemical predictions, including reaction and activation energies. psu.edu These methods, along with coupled-cluster techniques like CCSD(T), provide benchmark-quality data that can be used to validate results from more cost-effective DFT calculations. rsc.orgpsu.edu The choice of method often depends on the specific property being investigated, with DFT being a workhorse for larger systems and reaction pathways, while higher-level methods are used for precise energy calculations of key stationary points. academie-sciences.frims.ac.jp

Molecular and Electronic Structure Elucidation

Computational methods are instrumental in elucidating the detailed molecular and electronic structures of this compound and its derivatives.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the oxazolidine (B1195125) ring is a key determinant of its chemical behavior. nih.govacs.org Computational studies allow for the exploration of the potential energy surface, identifying stable conformers and the energy barriers between them. nih.govmdpi.comnih.gov For derivatives such as this compound-4-carboxylic acid, the presence of the gem-dimethyl group introduces steric strain that influences the puckering of the five-membered ring and the orientation of the carboxylic acid group. nih.govacs.org This conformational bias is crucial in understanding its catalytic activity. nih.govacs.org Energy landscapes, which map the energy of the molecule as a function of its geometry, can be generated to visualize the accessible conformations and the transition pathways between them. nih.govnih.govresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. fiveable.menumberanalytics.com The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how a molecule will interact with other reagents. numberanalytics.comresearchgate.net In the context of this compound derivatives, FMO analysis helps to explain their role in reactions. For example, in catalyzed reactions, the HOMO of an enamine intermediate, formed from the oxazolidine catalyst, interacts with the LUMO of the substrate. nih.govacs.org The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and reactivity. numberanalytics.comresearchgate.net

Below is a table showcasing representative data from FMO analysis of a related oxazolidine derivative.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest energy orbital containing electrons, indicating the ability to donate electrons. |

| LUMO | -1.2 | Lowest energy orbital without electrons, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | Energy difference, related to chemical reactivity and stability. |

This is an interactive table. You can sort and filter the data.

Electron Density Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is fundamental to its chemical properties. computationalscience.orgcomputationalscience.org Computational methods can calculate the electron density, revealing the locations of electron-rich and electron-deficient regions. computationalscience.org The molecular electrostatic potential (MEP) is a particularly useful property derived from the electron density, which maps the electrostatic potential onto the molecular surface. tntech.eduresearchgate.net Regions of negative potential (often colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential.

X-ray Crystal Structure Determination of Derivatives

While a computational technique, X-ray crystallography provides the definitive experimental determination of the solid-state structure of molecules, which can then be used to validate and benchmark computational results. The crystal structures of several derivatives of this compound have been determined, providing precise bond lengths, bond angles, and conformational information. rsc.orgmdpi.commdpi.com For example, the crystal structure of (2Z)-2-[3-(4-methoxybenzoyl)-4,4-dimethyl-1,2,-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone has been reported, revealing key structural features of a complex oxazolidine derivative. mdpi.com These experimental structures serve as a crucial reference for assessing the accuracy of computational models. mdpi.com

Simulation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the simulation of reaction mechanisms. academie-sciences.fr By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products, which proceeds through a high-energy transition state. ims.ac.jpschrodinger.com For reactions involving this compound derivatives, such as in organocatalysis, computational studies have been used to elucidate the mechanism of action. nih.govacs.org These simulations can distinguish between competing reaction pathways and explain the origins of stereoselectivity by comparing the energies of different transition state structures. nih.govacs.org The calculated activation energies, which correspond to the energy difference between the reactants and the transition state, can be used to predict reaction rates. schrodinger.com

The table below presents hypothetical activation energies for a reaction catalyzed by a this compound derivative, illustrating how computational data can be used to compare different pathways.

| Pathway | Transition State | Activation Energy (kcal/mol) |

| A | TS1 | 15.2 |

| B | TS2 | 18.5 |

This is an interactive table. You can sort and filter the data.

Thermochemical Calculations and Energetic Profiles

Computational chemistry provides powerful tools for investigating the thermochemical properties and energetic landscapes of molecular systems, including this compound and its derivatives. Thermochemical calculations aim to determine key energetic quantities such as enthalpy of formation (ΔHf), entropy, and Gibbs free energy. kaust.edu.sa For a chemical reaction, the enthalpy of reaction (ΔHrxn) represents the difference in enthalpy between the products and reactants. libretexts.org These values are crucial for understanding the stability, reactivity, and potential energy surfaces of molecules.

The determination of these properties often involves high-level electronic structure calculations. For instance, methods like the G3 composite method, in conjunction with an atomization reaction approach, can be employed to calculate the enthalpy of formation at 0 K (ΔfH0). kaust.edu.sa This data is then used in statistical thermodynamics to derive standard enthalpies of formation and heat capacities at various temperatures. kaust.edu.sa The accuracy of these calculations is vital, as changes in thermochemical data can significantly impact the predicted rates of chemical reactions. kaust.edu.sa

An energetic profile charts the energy of a system as a function of a specific coordinate, such as a reaction pathway or a conformational change. These profiles are essential for identifying transition states, reaction intermediates, and the most stable conformations of a molecule. For example, molecular mechanics calculations have been used to determine the energy-minimized structures of N-acyl-2,2-dimethyloxazolidines, revealing that their conformations resemble a C-5 envelope. cdnsciencepub.com

A practical application of energetic calculations is in the field of molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. The scoring functions used, such as the Gscore, estimate the binding free energy, providing a thermochemical basis for ranking potential interactions. nih.gov In one study, 2,5-dimethyloxazolidine (a related isomer) was docked into the autoinhibited Parkin catalytic domain, and its interaction energy was calculated to evaluate its potential as a ligand. nih.gov The calculation revealed interactions between the ligand's hydrogen atoms and the protein's oxygen atoms at the VAL 465 amino acid residue. nih.gov

Table 1: Molecular Docking Parameters for Dimethyloxazolidine with Parkin Catalytic Domain (4bm9)

| Compound | Gscore | Interacting Residues |

|---|---|---|

| 2,5-Dimethyloxazolidine | -4.5 | VAL 465 |

Data sourced from a molecular docking analysis of phytochemicals. nih.gov

These computational approaches allow for a detailed exploration of the energetic factors governing the behavior of this compound systems, from their intrinsic stability to their interactions in complex biological environments.

Spectroscopic Property Prediction for Structural Assignment

Computational methods are indispensable for predicting spectroscopic properties, which in turn facilitates the definitive structural and stereochemical assignment of complex molecules like this compound derivatives. By calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, researchers can compare theoretical spectra with experimental data to confirm proposed structures.

A key area of investigation for oxazolidine systems is the rotational isomerism around the amide bond in N-acyl derivatives. cdnsciencepub.com Molecular mechanics (MMX) calculations have been successfully used to investigate the E and Z isomers of N-acyloxazolidines. For N-acetyl-2,2-dimethyloxazolidine, calculations helped to rationalize the experimental finding that the Z (or trans) stereoisomer is predominant. cdnsciencepub.com These energy-minimized structures were found to adopt a C-5 envelope conformation. cdnsciencepub.com

The assignment of stereochemistry is often achieved by combining computational results with advanced NMR experiments like two-dimensional nuclear Overhauser effect spectroscopy (NOESY). cdnsciencepub.comconnectjournals.com An observed NOE between a C-4 methylene (B1212753) proton and an ortho proton of a phenyl ring, for example, can confirm a Z stereochemistry, a finding that can be supported by energy calculations favoring that isomer. cdnsciencepub.com

In more complex systems, such as diketopiperazines derived from this compound-4-carboxylic acid (Dmo), NOESY spectroscopy and ¹H-¹H NMR coupling constants are used to deduce the conformation in solution. connectjournals.com These experimental observations suggest that the solution conformations of the oxazolidine rings closely resemble those found in solid-state crystal structures. connectjournals.com Computational prediction of ¹³C NMR chemical shifts is also a valuable tool. The signals for the core oxazolidine carbons in N-aroyl-2,2-dimethyloxazolidines have been assigned by correlating experimental data with substituent increments and reference compound data, a process that can be guided by theoretical calculations. cdnsciencepub.com

Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Ring Carbons

| Compound/Derivative | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | Source |

|---|---|---|---|---|

| N-Aroyl-2,2-dimethyloxazolidines (general) | ~93.8 | ~46.5 | ~79.4 | cdnsciencepub.com |

| tert-Butyl (R)-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | 93.5 | 54.6 | 69.1 | ub.edu |

Note: Chemical shifts are solvent-dependent and can vary based on the specific substituents attached to the core structure.

The synergy between predicted spectroscopic properties and experimental data provides a robust framework for the unambiguous structural elucidation of this compound-containing compounds.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-2,2-dimethyloxazolidine |

| N-aroyl-2,2-dimethyloxazolidines |

| 5,5-dimethyl-4-iso-propyloxazolidin-2-one |

| R-5,5-dimethylthiazoline-4-carboxylic acid (Dmt) |

| cyclo-L-Ala-R-Dmo |

| cyclo-L-Val-R-Dmo |

| cyclo-L-Leu-R-Dmo |

| tert-butyl (R)-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate |

| 5,5-dimethyl-1,3-oxazolidine-2,4-dione |

| 2,5-Dimethyloxazolidine |

Metabolic and Environmental Transformation Pathways of 5,5 Dimethyloxazolidine Derivatives

Biotransformation Studies in Biological Systems

The biotransformation of 5,5-dimethyloxazolidine derivatives involves metabolic processes within living organisms that alter the chemical structure of these compounds.

Mammalian Metabolism (e.g., Rat Models) and Metabolite Identification

Studies using rat models have been instrumental in elucidating the metabolic pathways of this compound derivatives. For instance, research on 3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD) revealed that following oral administration, the compound is absorbed and subsequently excreted, primarily within the first 24 hours. tandfonline.com The rate of urinary elimination was found to be inversely proportional to the dosage. tandfonline.com While the compound is distributed in various tissues, adipose tissue tends to accumulate higher concentrations. tandfonline.com

The primary metabolic transformations observed in rats involve hydroxylation at the 4' position of the benzene (B151609) ring and modifications to the oxazolidine (B1195125) ring through hydrolysis or oxidation. tandfonline.com This indicates that the mammalian system actively metabolizes these compounds, leading to the formation of various byproducts. For example, one identified metabolite is N-(3,5-dichloro-4-hydroxyphenyl)-lactamide. tandfonline.com These metabolic processes are crucial for the detoxification and elimination of the compound from the body.

In vitro studies with rat liver microsomes have further detailed the metabolic process. The metabolism of these compounds can involve oxidative deamination, N-demethylation, O-demethylation, and N-oxidation. nih.gov For some derivatives, metabolites are produced through oxidation and the formation of ketone forms by liver enzymes. mdpi.com

Table 1: Identified Metabolites of 3-(3',5'-Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD) in Rats

| Metabolite Name | Metabolic Process |

| 4'-hydroxy derivative | Hydroxylation |

| N-(3,5-dichloro-4-hydroxyphenyl)-lactamide | Hydrolysis and modification of the oxazolidine ring |

| Oxidized and ketone-formed metabolites | Oxidation |

This table summarizes the key metabolites identified in rat metabolism studies of DDOD, highlighting the primary transformation pathways.

Plant Uptake, Distribution, and Metabolization

The interaction of this compound derivatives with plants has been investigated to understand their behavior in agricultural settings. Studies on 3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD) in bean and grape plants have shown that the compound can be taken up by the roots and transported to the leaves. tandfonline.comtandfonline.comoup.com There appears to be no significant downward movement of the compound from the leaves to the roots. tandfonline.comtandfonline.comoup.com

In the nutrient solution surrounding the plant roots, DDOD was found to decompose into N-3,5-dichlorophenyl-N-α-hydroxyisobutyryl carbamic acid (DHCA) and α-hydroxyisobutyryl-3,5-dichloroanilide (HDA). tandfonline.comtandfonline.comoup.com However, the metabolism of DDOD within the bean plants themselves was limited. tandfonline.comtandfonline.comoup.com In grape trees, some metabolization of DDOD to HDA and likely 3-(3',5'-dichloro-4'-hydroxyphenyl)-5,5-dimethyloxazolidine-2,4-dione was observed. tandfonline.comtandfonline.comoup.com This suggests that the extent of metabolization can vary between different plant species.

Formation from Natural Glucosinolates (e.g., in seeds)

Certain this compound derivatives can be formed naturally through the hydrolysis of glucosinolates, which are secondary metabolites found in many plants of the Brassicaceae family. nih.govelifesciences.org For example, this compound-2-thione is a myrosinase hydrolysis product of the glucosinolate glucoconringiin. nih.govthieme-connect.com This process has been observed in the seeds of plants like Moringa stenopetala and Limnanthes alba (meadowfoam). nih.govthieme-connect.comresearchgate.net The formation of this compound is a result of the enzymatic action of thioglucosidase on the precursor glucosinolate. researchgate.net

Environmental Degradation Studies

Soil Degradation Pathways and Products

In soil, this compound derivatives undergo degradation, breaking down into simpler compounds. Studies on 3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD) in soil have identified several degradation products, including N-3,5-dichlorophenyl-N-α-hydroxyisobutyryl carbamic acid (DHCA), α-hydroxyisobutyryl-3,5-dichloroanilide (HDA), and 3,5-dichloroaniline. tandfonline.comtandfonline.comoup.com The degradation process is influenced by soil microorganisms. nih.govjmb.or.kr The rate of degradation can vary depending on soil type and conditions. For instance, the degradation of some fungicides is faster in slightly alkaline soils compared to acidic soils. globalsciencebooks.info

Table 2: Soil Degradation Products of 3-(3',5'-Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD)

| Degradation Product |

| N-3,5-dichlorophenyl-N-α-hydroxyisobutyryl carbamic acid (DHCA) |

| α-hydroxyisobutyryl-3,5-dichloroanilide (HDA) |

| 3,5-dichloroaniline |

This table lists the major products formed during the degradation of DDOD in soil.

Photodegradation under Controlled Conditions

Photodegradation, the breakdown of compounds by light, is another important environmental fate process. Studies have shown that this compound derivatives can decompose when exposed to light. tandfonline.comtandfonline.comoup.com For example, irradiating 3-(3',5'-dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione (DDOD) with a xenon lamp resulted in its partial decomposition. tandfonline.comtandfonline.comoup.com The rate and products of photodegradation can be influenced by factors such as the light source and the presence of other substances in the environment. researchgate.net For some oxazolidinone compounds, photodegradation follows pseudo-first-order kinetics. researchgate.net The process can involve direct photolysis and self-sensitized photodegradation. researchgate.net

Mechanisms of Decomposition and Factors Influencing Stability

The stability of this compound is intrinsically linked to its primary function as a formaldehyde-releasing agent. Its decomposition is not a simple breakdown into random smaller molecules but a controlled, reversible hydrolysis reaction that yields formaldehyde (B43269) and the corresponding amino alcohol, 2-amino-2-methyl-1-propanol (B13486) (AMP). This equilibrium is central to its application as a biocide in various industrial and commercial products. The stability and decomposition pathways are therefore predominantly governed by the principles of chemical equilibrium and hydrolysis kinetics.

The primary mechanism of decomposition for this compound is hydrolysis. The oxazolidine ring is susceptible to cleavage by water, a reaction that is reversible and catalyzed by both acids and bases. nih.govresearchgate.net In aqueous environments, this compound exists in equilibrium with formaldehyde and 2-amino-2-methyl-1-propanol. regulations.gov The release of formaldehyde is responsible for the antimicrobial properties of the compound.

This compound + H₂O ⇌ 2-Amino-2-methyl-1-propanol + Formaldehyde

This equilibrium means that the stability of this compound is highly dependent on environmental conditions that can shift the equilibrium to favor either the closed-ring (stable) form or the open-ring (hydrolyzed) products. regulations.gov

Several critical factors influence the rate of hydrolysis and the position of this equilibrium, thereby affecting the compound's stability:

pH: The pH of the solution is a dominant factor. The hydrolysis of oxazolidines is subject to general acid-base catalysis. nih.gov

Alkaline conditions (pH > 7): Decomposition is significantly faster at higher pH levels. For instance, related isothiazolone (B3347624) biocides, which also feature heterocyclic rings, decompose rapidly at a pH greater than 8. researchgate.net The increased rate under alkaline conditions is attributed to the hydroxyl ion-catalyzed hydrolysis of the ring structure. nih.govresearchgate.net

Acidic conditions (pH < 7): The compound is generally more stable in acidic media. researchgate.net However, acid catalysis of hydrolysis still occurs. nih.gov For a related compound, this compound-2,4-dione (DMO), its distribution and transport are influenced by pH gradients, underscoring the role of pH in the behavior of the oxazolidine ring structure. nih.govportlandpress.com

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. Thermal decomposition can lead to the release of irritating gases. thermofisher.com While specific data on the thermal decomposition of this compound is limited, studies on similar oxazolidine structures, like oxazolidine-2,4-diones, show that they undergo thermal decomposition at high temperatures (650–750 °C) through complex fragmentation pathways involving the extrusion of carbon dioxide and the formation of intermediates like α-lactams. arkat-usa.org For this compound-2,4-dione, hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). fishersci.com

Water Availability: As a reactant in the hydrolysis process, the presence and concentration of water are crucial. In non-aqueous or low-water environments, the equilibrium favors the stable, closed-ring form of this compound. This is a key principle behind its use in concentrates and non-aqueous formulations.